molecular formula C13H11Cl2NO2S B13888801 Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B13888801
M. Wt: 316.2 g/mol
InChI Key: NMQVPJYURUIRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with a complex structure that includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,6-dichlorophenylacetic acid with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like 1,4-dioxane, followed by heating to facilitate the reaction . The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H11Cl2NO2S/c1-2-18-11(17)6-8-7-19-13(16-8)12-9(14)4-3-5-10(12)15/h3-5,7H,2,6H2,1H3

InChI Key

NMQVPJYURUIRFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.